beta-L-Lyxofuranose

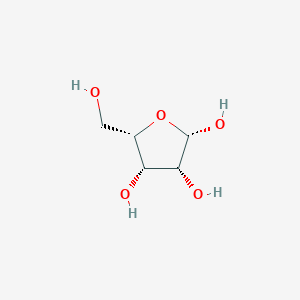

Description

Properties

CAS No. |

40461-77-6 |

|---|---|

Molecular Formula |

C5H10O5 |

Molecular Weight |

150.13 g/mol |

IUPAC Name |

(2S,3R,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol |

InChI |

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4+,5-/m0/s1 |

InChI Key |

HMFHBZSHGGEWLO-RSJOWCBRSA-N |

Isomeric SMILES |

C([C@H]1[C@H]([C@H]([C@H](O1)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(O1)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to beta-L-Lyxofuranose: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of beta-L-Lyxofuranose. It includes a summary of its key chemical properties, a detailed exploration of its stereochemical configuration, and a plausible experimental protocol for its synthesis and purification based on established methods. This document is intended to serve as a valuable resource for researchers and professionals in the fields of carbohydrate chemistry, drug discovery, and molecular biology.

Chemical Identity and Properties

beta-L-Lyxofuranose is a pentose (B10789219) monosaccharide, an enantiomer of the more common D-lyxose. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C5H10O5 | [1] |

| Molecular Weight | 150.13 g/mol | [1] |

| IUPAC Name | (2S,3R,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol | [1] |

| CAS Number | 40461-77-6 | [1] |

| ChEBI ID | CHEBI:156663 | [1] |

| PubChem CID | 12312600 | [1] |

| Canonical SMILES | C([C@H]1--INVALID-LINK--O)O">C@HO)O | [1] |

| InChI Key | HMFHBZSHGGEWLO-RSJOWCBRSA-N | [1] |

Stereochemistry and Conformational Analysis

The stereochemistry of beta-L-Lyxofuranose is defined by the spatial arrangement of its hydroxyl groups. The "L" designation indicates the stereoconfiguration at the C4 carbon, which is enantiomeric to the "D" form. The "beta" anomer specifies that the hydroxyl group at the anomeric carbon (C1) is on the same side as the CH2OH group (C4 substituent) in the Haworth projection.

Below is a diagram illustrating the stereochemical relationship between the linear form of L-lyxose and its cyclized alpha and beta furanose forms.

References

The Enigmatic Aldopentose: A Technical Guide to the Discovery and Natural Occurrence of L-lyxose Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-lyxose, an aldopentose sugar, is a rare monosaccharide in nature, setting it apart from its more abundant counterparts like D-glucose and D-ribose.[1][2] Despite its scarcity, the unique stereochemistry of L-lyxose and its derivatives has garnered significant interest within the scientific community. These compounds serve as valuable chiral building blocks in synthetic chemistry and are precursors to novel nucleoside analogues with potential therapeutic applications, particularly in the realm of antiviral drug development.[3] This technical guide provides an in-depth exploration of the discovery, natural occurrence, synthesis, and biological activities of L-lyxose derivatives, supported by detailed experimental protocols and quantitative data.

Discovery and Natural Occurrence

The natural presence of L-lyxose is exceptionally limited. Early research identified it as a component of bacterial glycolipids.[1][4] Specifically, the D-enantiomer, D-lyxose, has been characterized as a constituent of complex alkali-labile glycolipids in Mycobacterium phlei and Mycobacterium smegmatis.[5] These glycolipids, which act as mycobacteriophage receptors, are composed of complex oligosaccharides with repeating units of lyxose and 6-O-methyl-glucose.[5] The D-lyxose residues in these structures are often heavily O-acylated.[5] While this discovery highlights the incorporation of a lyxose sugar into bacterial cell walls, it is important to note that it is the D-isomer that has been extensively studied in this natural context. L-lyxose itself has been reported to be present in maple syrup.[6][7] The metabolism of L-lyxose has been observed in mutant strains of Escherichia coli, which can utilize this rare sugar through the L-rhamnose metabolic pathway.[8][9]

Synthesis of L-lyxose Derivatives

The scarcity of L-lyxose necessitates its production through synthetic routes, both chemical and enzymatic.

Chemical Synthesis of L-lyxofuranosyl Benzimidazole (B57391) Nucleosides

A significant class of L-lyxose derivatives with therapeutic potential are nucleoside analogues. The synthesis of α-L-lyxofuranosyl and 5-deoxy-α-L-lyxofuranosyl benzimidazoles has been a key area of research due to their antiviral properties.[8][10] The general synthetic strategy involves the glycosylation of a substituted benzimidazole with a protected L-lyxose derivative.[10]

A common route begins with the acetylation of L-lyxose to produce 1,2,3,5-tetra-O-acetyl-L-lyxofuranose.[11] This activated sugar is then condensed with a silylated 2,5,6-trichlorobenzimidazole in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).[10] Subsequent deprotection under basic conditions yields the desired α-L-lyxofuranosyl benzimidazole.[10] Further modifications at the 2-position of the benzimidazole ring can be achieved to generate a library of derivatives with varying substituents.[8][11]

The synthesis of 5-deoxy-L-lyxose derivatives follows a similar pathway, starting from 5-deoxy-1,2,3-tri-O-acetyl-L-lyxofuranose, which can be prepared from L-lyxose.[11]

Enzymatic Production of L-lyxose

Biocatalytic methods offer an alternative, often more stereospecific, route to L-lyxose. One established method involves a three-step enzymatic conversion starting from ribitol (B610474).[12] This process utilizes a combination of microbial whole-cell catalysis and immobilized enzymes.

The first step is the microbial oxidation of ribitol to L-ribulose, which can be achieved with high efficiency using washed cells of Acetobacter aceti.[12] The resulting L-ribulose is then subjected to two sequential enzymatic reactions. First, D-tagatose 3-epimerase is used to epimerize L-ribulose to L-xylulose.[12] In the final step, L-rhamnose isomerase catalyzes the isomerization of L-xylulose to produce L-lyxose.[12] The yield of L-lyxose from L-ribulose at equilibrium is approximately 60%.[12]

Biological Activity of L-lyxose Derivatives

The primary therapeutic interest in L-lyxose derivatives lies in their potent antiviral activity. Specifically, α-L-lyxofuranosyl and 5-deoxy-α-L-lyxofuranosyl benzimidazoles have demonstrated significant efficacy against human cytomegalovirus (HCMV).[8][11]

The 2-halogenated 5-deoxy-α-L-lyxofuranosyl analogues are among the most active compounds, with IC50 values in the sub-micromolar range against the Towne strain of HCMV.[8][11] In contrast, derivatives with 2-isopropylamino or 2-cyclopropylamino substituents are considerably less active.[8][11] The antiviral activity appears to be specific, as many of these compounds are inactive against Herpes Simplex Virus-1 (HSV-1) or their activity is poorly separated from their cytotoxicity.[8][11]

Quantitative Antiviral Activity Data

The following table summarizes the in vitro antiviral activity and cytotoxicity of selected α-L-lyxofuranosyl benzimidazole derivatives against the Towne strain of HCMV.

| Compound | R Group (at C2) | 5' Modification | HCMV Plaque Assay IC50 (µM)[8][11] | HCMV Yield Reduction IC90 (µM)[8][11] |

| α-L-lyxofuranosyl series | ||||

| -Cl | -OH | >100 | >100 | |

| -Br | -OH | >100 | >100 | |

| -NH-isopropyl | -OH | 60-100 | 17-100 | |

| -NH-cyclopropyl | -OH | 60-100 | 17-100 | |

| 5-deoxy-α-L-lyxofuranosyl series | ||||

| -Cl | -H | 0.2-0.4 | 0.2-2 | |

| -Br | -H | 0.2-0.4 | 0.2-2 | |

| -NH-cyclopropyl | -H | 60-100 | 17-100 |

Involvement in Signaling Pathways

Currently, there is a notable absence of published research directly implicating L-lyxose or its synthetic derivatives in the modulation of specific cellular signaling pathways. The primary mechanism of action for the antiviral nucleoside analogues is believed to be the inhibition of viral DNA synthesis, a mechanism common to many nucleoside-based drugs. Their structural similarity to natural nucleosides allows them to be processed by viral polymerases, leading to chain termination or the introduction of mutations. However, their off-target effects on host cell signaling cascades have not been extensively investigated. This represents a significant knowledge gap and a potential area for future research, particularly in understanding the full pharmacological profile of these compounds.

Experimental Protocols

Protocol 1: Synthesis of 1-(α-L-lyxofuranosyl)-2,5,6-trichlorobenzimidazole

This protocol is adapted from the general procedures described for the synthesis of α-lyxofuranosyl benzimidazoles.[10]

-

Preparation of 1,2,3,5-tetra-O-acetyl-L-lyxofuranose: Treat L-lyxose with an excess of acetic anhydride (B1165640) in pyridine (B92270) at room temperature until the reaction is complete (monitored by TLC). Quench the reaction with ice water and extract the product with ethyl acetate. The organic layer is washed sequentially with dilute HCl, saturated NaHCO3, and brine, then dried over Na2SO4 and concentrated under reduced pressure.

-

Silylation of 2,5,6-trichlorobenzimidazole (TCB): In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve TCB in dry acetonitrile. Add bis(trimethylsilyl)acetamide (BSA) and heat the mixture at reflux for 2 hours to form the silylated intermediate.

-

Glycosylation: Cool the silylated TCB solution to room temperature. Add a solution of 1,2,3,5-tetra-O-acetyl-L-lyxofuranose in dry acetonitrile. Cool the mixture to 0°C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise. Allow the reaction to stir at room temperature for 18-24 hours.

-

Work-up and Deprotection: Quench the reaction by adding saturated aqueous NaHCO3. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The crude protected nucleoside is then dissolved in methanol (B129727) saturated with ammonia (B1221849) and stirred at room temperature for 24 hours to effect deprotection.

-

Purification: Concentrate the reaction mixture and purify the residue by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield the pure 1-(α-L-lyxofuranosyl)-2,5,6-trichlorobenzimidazole.

Protocol 2: D-lyxose Isomerase Activity Assay

This protocol is based on the characterization of D-lyxose isomerases.[13]

-

Reaction Mixture Preparation: Prepare a reaction mixture (e.g., 600 µL total volume) in a suitable buffer (e.g., 50 mM Bis-Tris buffer, pH 7.0) containing 1 mM MnCl2 and 50 mM D-lyxose as the substrate.

-

Enzyme Addition: Add a known amount of purified D-lyxose isomerase (e.g., 5-10 µg) to the reaction mixture to initiate the reaction. A control reaction without the enzyme should be run in parallel.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 70-95°C for thermophilic enzymes) for a defined period (e.g., 10-30 minutes).

-

Reaction Termination and Product Quantification: Terminate the reaction by adding a stopping reagent (e.g., an acidic solution). The formation of the ketose product (D-xylulose) is quantified using the cysteine-carbazole-sulfuric acid method. This involves adding cysteine-HCl and carbazole (B46965) reagents, followed by sulfuric acid, and measuring the absorbance of the resulting colored complex at a specific wavelength (e.g., 540 nm).

-

Calculation of Activity: Calculate the specific activity of the enzyme based on the amount of D-xylulose produced per unit time per milligram of enzyme. One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of product per minute under the specified assay conditions.

Protocol 3: Characterization of L-lyxose Derivatives by NMR Spectroscopy

This is a general protocol for the structural elucidation of a novel L-lyxose derivative.[14][15]

-

Sample Preparation: Dissolve 5-10 mg of the purified L-lyxose derivative in 0.5-0.6 mL of a suitable deuterated solvent (e.g., D2O, CDCl3, or DMSO-d6) in an NMR tube. For samples in D2O, lyophilize the sample from D2O 2-3 times to exchange labile protons.

-

1D 1H NMR Acquisition: Acquire a standard 1D proton NMR spectrum. Use a water suppression pulse sequence (e.g., presaturation) if the solvent is D2O or contains H2O.

-

1D 13C NMR Acquisition: Acquire a proton-decoupled 13C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH2, and CH3 carbons.

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): To establish 1H-1H spin-spin coupling networks and identify adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different structural fragments.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a coupled spin system.

-

-

Data Analysis: Process the spectra using appropriate software. Assign all proton and carbon signals by systematically analyzing the chemical shifts, coupling constants, and correlations observed in the 1D and 2D spectra. The anomeric configuration (α or β) can often be determined from the 3J(H1,H2) coupling constant.

L-lyxose Metabolism in E. coli Mutants

Wild-type E. coli is unable to grow on L-lyxose.[9] However, mutant strains can be adapted to utilize it as a sole carbon source by co-opting the enzymes of the L-rhamnose metabolic pathway.[8][9] This metabolic adaptation provides a fascinating example of evolutionary pressure leading to expanded substrate specificity of existing enzymes.

Conclusion

L-lyxose and its derivatives represent a compelling area of study for chemists and drug development professionals. While its natural occurrence is minimal, robust synthetic and enzymatic methods have made these compounds accessible for research. The potent antiviral activity of L-lyxose-based nucleosides highlights their therapeutic potential. Significant opportunities for future investigation remain, particularly in elucidating the precise mechanisms of action of these antiviral agents and exploring their potential interactions with host cell signaling pathways. A deeper understanding of the structure-activity relationships and pharmacological profiles of L-lyxose derivatives will be crucial for the development of novel therapeutics based on this rare but promising sugar scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. L-Rhamnose isomerase and its use for biotechnological production of rare sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemistry of the lyxose-containing mycobacteriophage receptors of Mycobacterium phlei/Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Imaging Mycobacterial Trehalose Glycolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, and antiviral activity of alpha-nucleosides: D- and L-isomers of lyxofuranosyl- and (5-deoxylyxofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. L-lyxose metabolism employs the L-rhamnose pathway in mutant cells of Escherichia coli adapted to grow on L-lyxose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]

- 14. addi.ehu.es [addi.ehu.es]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Biological Role and Metabolism of L-lyxose Containing Glycans

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-lyxose, a rare aldopentose, is an intriguing monosaccharide that has been identified as a component of complex glycans in certain microorganisms. This technical guide provides a comprehensive overview of the current understanding of the biological roles and metabolic pathways associated with L-lyxose containing glycans. While research in this specific area is not extensive, this document synthesizes the available data on their natural occurrence, function as phage receptors in mycobacteria, and the enzymatic machinery potentially involved in their biosynthesis. Detailed experimental methodologies for the study of these unique glycans are also presented, aiming to equip researchers with the necessary information to advance the field. The guide highlights the gaps in current knowledge, particularly concerning the definitive biosynthetic pathway in mycobacteria and quantitative analyses, to stimulate further investigation into these fascinating biomolecules.

Biological Role of L-lyxose Containing Glycans

The presence of L-lyxose in natural glycans is exceedingly rare, with the most well-documented examples found in the cell walls of certain species of Mycobacterium.

Phage Receptors in Mycobacterium

L-lyxose-containing glycolipids have been identified as the specific receptors for mycobacteriophages on the surface of Mycobacterium phlei and Mycobacterium smegmatis. These glycolipids are crucial for the initial attachment of the bacteriophage to the host cell, a critical step in the viral infection cycle. The unique structure conferred by the L-lyxose residues likely provides the specific recognition site for the phage's tail fibers.

The structure of these glycolipids is characterized by repeating units of L-lyxose and 6-O-methylglucose. The oligosaccharide chains are attached to a lipid anchor, embedding them in the mycobacterial cell envelope.

Metabolism of L-lyxose Containing Glycans

The metabolic pathways for L-lyxose containing glycans can be divided into the biosynthesis of the L-lyxose monosaccharide and its subsequent incorporation into and degradation from the larger glycan structure.

Biosynthesis of L-lyxose

While the definitive biosynthetic pathway for L-lyxose in mycobacteria has not been fully elucidated, enzymatic studies in other microorganisms provide strong evidence for a potential route. The key enzyme implicated in L-lyxose synthesis is L-rhamnose isomerase .

L-rhamnose isomerase (EC 5.3.1.14) is known to catalyze the reversible isomerization of various aldoses and ketoses. Notably, it can convert L-xylulose to L-lyxose.[1] Furthermore, in mutant strains of Escherichia coli capable of growing on L-lyxose, the metabolism proceeds through the L-rhamnose pathway, where L-rhamnose isomerase converts L-lyxose to L-xylulose.[2] This suggests that the reverse reaction is a plausible mechanism for L-lyxose biosynthesis.

The proposed biosynthetic pathway for L-lyxose from L-rhamnose is depicted below:

Incorporation into Glycans

The specific glycosyltransferases responsible for incorporating L-lyxose into the growing glycolipid chain in mycobacteria have not yet been identified. However, the general mechanism of mycobacterial cell wall glycan assembly involves polyprenyl-phosphate-linked sugar donors. It is hypothesized that an activated form of L-lyxose, such as a nucleotide sugar (e.g., UDP-L-lyxose) or a polyprenyl-phosphate-L-lyxose, serves as the substrate for a specific L-lyxosyltransferase.

Degradation

Information on the specific enzymes that degrade L-lyxose containing glycans is scarce. It is likely that specific glycosidases capable of cleaving the glycosidic linkages of L-lyxose exist in organisms that need to remodel their cell walls or in bacteriophages that need to penetrate the mycobacterial cell envelope.

Quantitative Data

Currently, there is a significant lack of quantitative data in the literature regarding L-lyxose containing glycans. The following table summarizes the types of data that are needed for a more complete understanding.

| Parameter | Organism/Enzyme | Value | Reference |

| Abundance of L-lyxose glycans | Mycobacterium phlei | Not Reported | |

| Abundance of L-lyxose glycans | Mycobacterium smegmatis | Not Reported | |

| Km of L-rhamnose isomerase for L-xylulose | Pseudomonas stutzeri | Not Reported | |

| Vmax of L-rhamnose isomerase for L-xylulose | Pseudomonas stutzeri | Not Reported |

Experimental Protocols

The study of L-lyxose containing glycans requires a combination of techniques for their extraction, purification, and structural characterization.

Isolation and Purification of Mycobacterial Glycolipids

This protocol provides a general framework for the isolation of glycolipids from mycobacterial cell pellets.

Materials:

-

Mycobacterial cell paste

-

Water

-

Silica (B1680970) gel for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel 60)

-

Developing solvents for TLC (e.g., chloroform:methanol:water in various ratios)

-

Visualization reagents for TLC (e.g., α-naphthol/sulfuric acid)

Procedure:

-

Extraction: Homogenize the mycobacterial cell paste with a mixture of chloroform:methanol (2:1, v/v). Stir for several hours at room temperature.

-

Phase Separation: Add water to the mixture to induce phase separation. The lower chloroform phase will contain the lipids and glycolipids.

-

Crude Extract Preparation: Collect the lower phase and evaporate the solvent under reduced pressure to obtain the crude lipid extract.

-

Silica Gel Chromatography: Dissolve the crude extract in a small volume of chloroform and apply it to a silica gel column equilibrated with chloroform.

-

Elution: Elute the column with a stepwise gradient of increasing methanol concentration in chloroform. Collect fractions and monitor by TLC.

-

TLC Analysis: Spot the collected fractions on a TLC plate and develop with an appropriate solvent system. Visualize the glycolipids by staining.

-

Pooling and Purification: Pool the fractions containing the L-lyxose glycolipids and further purify using preparative TLC or another round of column chromatography until a pure compound is obtained.[3][4]

Structural Characterization

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Monosaccharide Analysis

GC-MS is a powerful technique to determine the monosaccharide composition of a purified glycolipid.

Procedure:

-

Hydrolysis: Hydrolyze the purified glycolipid with trifluoroacetic acid (TFA) to release the individual monosaccharides.

-

Reduction: Reduce the monosaccharides to their corresponding alditols using sodium borohydride.

-

Acetylation: Acetylate the alditols with acetic anhydride (B1165640) to form alditol acetates.

-

GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The retention times and mass spectra of the alditol acetates are compared to known standards to identify and quantify the monosaccharides, including L-lyxose.[5]

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the complete structural elucidation of the glycolipid, including the determination of glycosidic linkages and the anomeric configuration of the sugar residues.

Procedure:

-

Sample Preparation: Dissolve the purified glycolipid in a suitable deuterated solvent (e.g., CDCl₃:CD₃OD, 2:1, v/v).

-

1D NMR: Acquire ¹H and ¹³C NMR spectra to identify the chemical shifts of the protons and carbons in the molecule.

-

2D NMR: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity between protons and carbons and to determine the sequence and linkage of the monosaccharides. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are used to determine the spatial proximity of protons and thus the anomeric configuration (α or β) of the glycosidic linkages.[6][7]

Conclusion and Future Directions

The study of L-lyxose containing glycans is a niche but important area of glycobiology. Their role as phage receptors in mycobacteria highlights the significance of rare sugars in mediating biological interactions. While the enzymatic basis for L-lyxose biosynthesis is suggested by the activity of L-rhamnose isomerase, further research is needed to confirm this pathway in mycobacteria and to identify the specific glycosyltransferases involved in the assembly of these unique glycolipids. The development of robust quantitative methods will be crucial for understanding the regulation of their expression and their precise role in the mycobacterial cell wall. The detailed experimental protocols provided in this guide offer a starting point for researchers to explore these unanswered questions and to unlock the full potential of L-lyxose containing glycans in both fundamental research and as potential targets for novel therapeutic strategies against mycobacterial infections.

References

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. bio-protocol.org [bio-protocol.org]

- 4. Production and Purification of Phosphatidylinositol Mannosides from Mycobacterium smegmatis Biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gas Chromatography-Mass Spectrometry (GC-MS) for Glycan Analysis - Creative Biolabs [creative-biolabs.com]

- 6. Structural Analysis of Glycosylglycerolipids Using NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 7. Structural Analysis of Glycosylglycerolipids Using NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anomeric Forms of L-Lyxofuranose: A Comparative Analysis of Beta-L-Lyxofuranose and Alpha-L-Lyxofuranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparative analysis of the alpha (α) and beta (β) anomers of L-lyxofuranose. L-lyxofuranose, a pentose (B10789219) sugar, and its derivatives are of interest in various fields, including drug discovery and glycobiology. Understanding the distinct structural and conformational properties of its anomers is crucial for elucidating their biological activities and for the rational design of novel therapeutics. This document summarizes key physicochemical properties, provides detailed experimental protocols for their characterization, and visualizes relevant workflows.

Introduction to L-Lyxofuranose Anomers

L-Lyxofuranose exists as a five-membered ring structure, and the orientation of the hydroxyl group at the anomeric carbon (C1) gives rise to two diastereomers: α-L-lyxofuranose and β-L-lyxofuranose. In α-L-lyxofuranose, the anomeric hydroxyl group is in a trans configuration with respect to the C4 substituent (the CH₂OH group is notionally 'down' in a standard Haworth projection for L-sugars, so the α-anomeric OH is 'up'). Conversely, in β-L-lyxofuranose, the anomeric hydroxyl group is in a cis configuration to the C4 substituent (both 'up'). This seemingly minor stereochemical difference significantly impacts the molecule's three-dimensional shape, conformational flexibility, and interactions with biological macromolecules.

Physicochemical and Spectroscopic Properties

The distinct stereochemistry of the anomeric center in α- and β-L-lyxofuranose leads to measurable differences in their physical and spectroscopic properties. While comprehensive experimental data for the free L-lyxofuranose anomers is scarce in publicly available literature, data for their methyl glycoside derivatives (methyl L-lyxofuranosides) provide valuable insights into their characteristics.

Table 1: Physicochemical Properties of L-Lyxofuranose Anomers

| Property | alpha-L-Lyxofuranose | beta-L-Lyxofuranose |

| Molecular Formula | C₅H₁₀O₅ | C₅H₁₀O₅ |

| Molecular Weight | 150.13 g/mol | 150.13 g/mol |

| IUPAC Name | (2R,3R,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol | (2S,3R,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol |

| PubChem CID | 12312599[1] | 12312600[2] |

Table 2: Comparative NMR Data of Methyl L-Lyxofuranoside Anomers (Illustrative)

Note: The following data is illustrative and based on typical ranges for furanosides and data from related compounds, as a direct comparative dataset for methyl α- and β-L-lyxofuranosides was not found in the searched literature. The chemical shifts (δ) are in ppm and coupling constants (J) are in Hz.

| Nucleus | Methyl α-L-Lyxofuranoside | Methyl β-L-Lyxofuranoside | Key Differentiating Features |

| ¹H NMR | |||

| H-1 | ~4.9-5.1 (d) | ~5.1-5.3 (s or small d) | The J₁,₂ coupling constant is typically larger for the cis relationship between H-1 and H-2 in the α-anomer compared to the trans relationship in the β-anomer. |

| H-2 | ~4.0-4.2 | ~4.1-4.3 | |

| H-3 | ~4.1-4.3 | ~4.2-4.4 | |

| H-4 | ~4.2-4.4 | ~4.3-4.5 | |

| H-5a, H-5b | ~3.6-3.8 | ~3.7-3.9 | |

| OCH₃ | ~3.3-3.5 (s) | ~3.4-3.6 (s) | |

| ¹³C NMR | |||

| C-1 | ~103-105 | ~98-100 | The anomeric carbon (C-1) of the β-anomer is typically shielded (appears at a lower ppm value) compared to the α-anomer. |

| C-2 | ~75-77 | ~74-76 | |

| C-3 | ~76-78 | ~75-77 | |

| C-4 | ~80-82 | ~79-81 | |

| C-5 | ~62-64 | ~61-63 | |

| OCH₃ | ~55-57 | ~56-58 |

Experimental Protocols

Synthesis and Anomeric Separation of Methyl L-Lyxofuranosides

A common route to obtaining individual anomers of furanosides for characterization is through the synthesis of their methyl glycosides, followed by chromatographic separation.

Protocol: Synthesis of Methyl L-Lyxofuranosides

-

Starting Material: L-Lyxose.

-

Reaction: Dissolve L-lyxose in anhydrous methanol (B129727) containing a catalytic amount of a strong acid (e.g., 0.5-1% HCl or Dowex 50W-X8 resin).

-

Conditions: Reflux the mixture for a period of 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Neutralization: After the reaction is complete, neutralize the acid catalyst. If using HCl, add a slight excess of silver carbonate or a basic resin. If using a resin catalyst, it can be removed by filtration.

-

Work-up: Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain a syrup containing a mixture of methyl α- and β-L-lyxofuranosides, as well as pyranoside forms.

Protocol: Chromatographic Separation of Anomers

-

Stationary Phase: Silica gel column chromatography is a standard method for the separation of sugar anomers.

-

Mobile Phase: A solvent system of ethyl acetate (B1210297) and hexane, or dichloromethane (B109758) and methanol, with varying polarity gradients, can be employed. The optimal solvent system needs to be determined empirically using TLC.

-

Detection: Fractions can be analyzed by TLC, with visualization using a suitable staining agent (e.g., phosphomolybdic acid or ceric ammonium (B1175870) molybdate (B1676688) stain) followed by heating.

-

Characterization: Fractions corresponding to the separated anomers are collected, concentrated, and their structures confirmed by NMR spectroscopy. A one-step chiral high-performance liquid chromatography (HPLC) method using a Chiralpak AD-H column has also been reported for the separation of anomers and enantiomers of lyxose.

NMR Spectroscopic Analysis for Anomer Differentiation

NMR spectroscopy is the most powerful tool for the unambiguous assignment of the anomeric configuration.

Protocol: NMR Analysis

-

Sample Preparation: Dissolve the purified methyl L-lyxofuranoside anomer in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Pay close attention to the chemical shift and multiplicity of the anomeric proton (H-1). The J₁,₂ coupling constant is a key diagnostic parameter. A larger coupling constant (typically 4-7 Hz) is expected for a cis relationship between H-1 and H-2 (α-anomer), while a smaller coupling constant (0-2 Hz) is expected for a trans relationship (β-anomer).

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The chemical shift of the anomeric carbon (C-1) is highly informative. The β-anomer's C-1 signal typically appears at a higher field (lower ppm value) compared to the α-anomer.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To confirm proton-proton connectivities within the furanose ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations, for instance, between the anomeric proton (H-1) and the methyl carbon of the glycoside.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for confirming the stereochemistry. For the β-anomer, a NOE/ROE is expected between the anomeric proton (H-1) and the protons on the same face of the ring (e.g., H-2 and H-4). For the α-anomer, a NOE/ROE would be observed between H-1 and protons on the opposite face.

-

Conformational Analysis

The five-membered furanose ring is inherently flexible and exists in a dynamic equilibrium between various envelope (E) and twist (T) conformations. The anomeric configuration plays a significant role in influencing this conformational equilibrium.

Computational methods, such as Density Functional Theory (DFT), are often employed to predict the low-energy conformations of furanosides. For methyl α-D-lyxofuranoside (the enantiomer of the L-form), computational studies have shown that its gas-phase conformation can differ significantly from its crystal structure, highlighting the role of intermolecular interactions in the solid state. These studies also reveal the presence of multiple stable conformers with varying intramolecular hydrogen bonding patterns.

The conformational preferences in solution can be experimentally inferred from the analysis of vicinal proton-proton coupling constants obtained from ¹H NMR spectra, often in conjunction with computational modeling.

Visualizations

Logical Workflow for Anomer Synthesis and Characterization

Caption: Workflow for the synthesis, separation, and characterization of L-lyxofuranose anomers.

Key NMR Techniques for Anomer Differentiation

Caption: Key NMR techniques for differentiating α- and β-L-lyxofuranose anomers.

Biological Relevance and Future Directions

While specific signaling pathways involving free L-lyxofuranose anomers are not extensively documented, furanose sugars are integral components of many biologically active molecules, including nucleoside analogues with antiviral and anticancer properties. The synthesis of L-lyxofuranosyl nucleosides has been explored for their potential antiviral activities. The precise conformation of the furanose ring, which is dictated by the anomeric configuration, is critical for the recognition and binding of these molecules to their biological targets, such as enzymes and receptors.

Future research should focus on obtaining comprehensive experimental data for the free L-lyxofuranose anomers to build more accurate computational models. Elucidating the conformational landscapes of these anomers in solution will be key to understanding their interactions with biological systems and for the structure-based design of novel L-lyxofuranose-containing therapeutic agents.

References

A Technical Guide to the Spectroscopic Data of beta-L-Lyxofuranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for beta-L-Lyxofuranose, a pentose (B10789219) monosaccharide. Due to its existence in a complex equilibrium with other isomers in solution, isolating and characterizing the pure beta-L-lyxofuranose form is challenging. This document compiles available experimental data for L-lyxose, discusses the expected spectroscopic characteristics of the beta-L-furanose anomer based on established principles, and provides detailed experimental protocols for the acquisition of such data.

Spectroscopic Data Summary

Direct experimental spectroscopic data for isolated beta-L-Lyxofuranose is scarce in publicly available literature due to the predominance of the pyranose forms in aqueous solution. The data presented below is primarily for L-lyxose, which exists as a mixture of anomers and ring forms, with annotations to guide the interpretation for the beta-L-furanose form.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

In aqueous solution, L-lyxose primarily exists as an equilibrium mixture of its α- and β-pyranose forms. The furanose forms are minor components. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for the major anomers of L-lyxose.

Table 1: ¹H NMR Chemical Shift Data for L-Lyxose Anomers in D₂O

| Proton | α-pyranose (ppm) | β-pyranose (ppm) | Expected for β-L-lyxofuranose (ppm) |

|---|---|---|---|

| H-1 | ~5.1-5.2 | ~4.5-4.6 | ~5.0-5.2 (typically upfield of α-anomer) |

| H-2 | ~3.6-3.7 | ~3.5-3.6 | Data not available |

| H-3 | ~3.7-3.8 | ~3.6-3.7 | Data not available |

| H-4 | ~3.8-3.9 | ~3.7-3.8 | Data not available |

| H-5 | ~3.6-3.7 / ~3.5-3.6 | ~3.6-3.7 / ~3.5-3.6 | Data not available |

Table 2: ¹³C NMR Chemical Shift Data for L-Lyxose Anomers in D₂O

| Carbon | α-pyranose (ppm) | β-pyranose (ppm) | Expected for β-L-lyxofuranose (ppm) |

|---|---|---|---|

| C-1 | ~95.0 | ~95.5 | ~100-105 |

| C-2 | ~71.0 | ~72.0 | Data not available |

| C-3 | ~72.5 | ~73.0 | Data not available |

| C-4 | ~69.0 | ~69.5 | Data not available |

| C-5 | ~63.0 | ~63.5 | Data not available |

Note on beta-L-Lyxofuranose Data:

-

¹H NMR: The anomeric proton (H-1) of furanoses with a trans relationship between the H-1 and H-2 protons (as in beta-lyxofuranose) typically exhibits a small coupling constant (³JH1,H2) in the range of 0-2 Hz.[1] In contrast, the cis relationship in the alpha-anomer results in a larger coupling constant (3-5 Hz).[1] The chemical shift of the anomeric proton in the β-furanose is generally found at a slightly higher field (lower ppm) compared to the α-furanose.[1]

-

¹³C NMR: The anomeric carbon (C-1) of furanoses generally resonates at a lower field (higher ppm) compared to their pyranose counterparts.

1.2. Infrared (IR) Spectroscopy

The IR spectrum of L-lyxose is characterized by strong absorptions corresponding to O-H and C-O stretching vibrations, typical for carbohydrates.

Table 3: Key IR Absorption Bands for L-Lyxose

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3400 (broad) | O-H stretching |

| ~2900 | C-H stretching |

| ~1100-1000 | C-O stretching |

| Below 1000 | "Fingerprint" region, C-C stretching, C-O-H bending |

1.3. Mass Spectrometry (MS)

Mass spectrometry of monosaccharides, typically using a soft ionization technique like electrospray ionization (ESI), often shows the formation of adducts with ions such as sodium ([M+Na]⁺) or as a deprotonated molecule ([M-H]⁻). Harder ionization methods like electron ionization (EI) lead to extensive fragmentation.

Table 4: Expected Mass Spectrometry Data for L-Lyxofuranose (Molecular Weight: 150.13 g/mol )

| Ionization Mode | Expected m/z | Fragment/Adduct |

|---|---|---|

| ESI (+) | 173.12 | [M+Na]⁺ |

| ESI (-) | 149.12 | [M-H]⁻ |

| EI | Various fragments | Fragmentation pattern typical of pentoses |

Experimental Protocols

2.1. NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-25 mg of the L-lyxose sample for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O) in a clean vial.

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette directly into a 5 mm NMR tube.

-

The final solvent height in the NMR tube should be approximately 4-5 cm.

-

An internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), can be added for precise chemical shift referencing.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

To aid in assignment, two-dimensional experiments such as COSY (Correlated Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can be performed to identify spin systems.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Two-dimensional heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for assigning carbon resonances by correlating them to their attached protons.

-

2.2. Infrared (IR) Spectroscopy

Sample Preparation and Data Acquisition (ATR-FTIR):

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid L-lyxose sample onto the ATR crystal, ensuring good contact.

-

Acquire the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Clean the crystal thoroughly after the measurement.

2.3. Mass Spectrometry

Sample Preparation (ESI-MS):

-

Prepare a dilute solution of L-lyxose (approximately 10-100 µM) in a suitable solvent system, such as a mixture of water and acetonitrile (B52724) or methanol.

-

A small amount of a salt (e.g., sodium acetate) can be added to promote the formation of specific adducts.

Data Acquisition:

-

Instrument: An electrospray ionization mass spectrometer (ESI-MS).

-

Mode: Acquire spectra in both positive and negative ion modes.

-

Analysis: The instrument can be a standalone mass spectrometer or coupled with a liquid chromatography (LC) system for separation of isomers prior to detection.

-

Fragmentation: Tandem mass spectrometry (MS/MS) can be performed on the parent ion to obtain structural information from the fragmentation pattern.

References

Conformational Landscape of β-L-Lyxofuranose in Solution: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The five-membered furanose ring, a core component of numerous biologically significant molecules including nucleic acids and bacterial polysaccharides, exhibits considerable conformational flexibility in solution. Unlike the more rigid six-membered pyranose rings, furanoses do not adopt a single low-energy chair conformation. Instead, they exist in a dynamic equilibrium between multiple "envelope" and "twist" forms. This conformational equilibrium is critical to their biological function and their recognition by enzymes and receptors. This technical guide provides an in-depth analysis of the conformational behavior of β-L-lyxofuranose in solution, detailing the theoretical underpinnings of its structure, the experimental protocols used for its characterization, and the computational methods that complement these studies.

The Pseudorotational Concept in Furanose Rings

The conformation of a furanose ring is not static but is best described by the concept of pseudorotation. The out-of-plane puckering of the five ring atoms can be described by two parameters: the puckering amplitude (τm) and the phase angle of pseudorotation (P). The entire 360° pseudorotational pathway connects all possible envelope (E) and twist (T) conformations.

For furanosides, a two-state model is often employed to simplify this dynamic equilibrium, with the ring primarily populating two major conformational regions: the North (N-type) and South (S-type) conformations, separated by energy barriers.[1]

-

North (N) Conformations: Characterized by P values from 0° ± 36°. In these forms, the C2 and C3 atoms are displaced from the mean plane of the ring in opposite directions.

-

South (S) Conformations: Characterized by P values from 180° ± 36°. Here, C2 and C3 are again displaced in opposite directions, but with puckering inverted relative to the N-type conformers.

The relative populations of these N and S conformers are dictated by steric and electronic factors, including the anomeric effect and repulsive interactions between vicinal hydroxyl groups.[2] For lyxose, the syn-configuration of the vicinal hydroxyl groups at C2 and C3 introduces destabilizing repulsive interactions that influence the conformational preference.[2]

Caption: Pseudorotational itinerary of a furanose ring.

Quantitative Conformational Data

While experimental vicinal proton-proton coupling constants (³JHH) for free β-L-lyxofuranose are not available, computational studies on methyl β-D-lyxofuranoside provide valuable insight into its conformational preferences in aqueous solution.[3] The data presented below is derived from these computational studies and serves as the best available approximation for the conformational equilibrium of β-L-lyxofuranose.

Table 1: Calculated Conformational Properties of Methyl β-D-Lyxofuranoside in Aqueous Solution

| Parameter | Value | Method | Reference |

|---|---|---|---|

| North (N) Conformer | |||

| Pseudorotation Angle (P) | ~18° | DFT | [3] |

| Puckering Amplitude (τm) | ~39° | DFT | [3] |

| Population (%) | 60% | DFT | [3] |

| South (S) Conformer | |||

| Pseudorotation Angle (P) | ~162° | DFT | [3] |

| Puckering Amplitude (τm) | ~39° | DFT | [3] |

| Population (%) | 40% | DFT | [3] |

| Energy Difference (ΔG) |

| G(S) - G(N) | ~0.25 kcal/mol | DFT |[3] |

Table 2: Typical Experimental ³J(H,H) Coupling Constants (Hz) for Furanosides

| Coupling | Typical Range (Hz) | Dihedral Angle Dependence |

|---|---|---|

| ³J(H1, H2) | 0 - 8 | Highly dependent on P |

| ³J(H2, H3) | 4 - 7 | Less sensitive to P |

| ³J(H3, H4) | 2 - 9 | Highly dependent on P |

Experimental and Computational Methodologies

The conformational analysis of furanosides is a synergistic process that combines experimental NMR spectroscopy with computational modeling.

Caption: General experimental and computational workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary experimental technique for studying carbohydrate conformation in solution.[4]

Protocol:

-

Sample Preparation: Dissolve a high-purity sample of β-L-lyxofuranose in a deuterated solvent (e.g., D₂O) to a concentration of 5-10 mg/mL.

-

Data Acquisition:

-

Acquire a high-resolution one-dimensional (1D) ¹H NMR spectrum.

-

Perform two-dimensional (2D) experiments such as COSY (Correlation Spectroscopy) to assign proton resonances and DQF-COSY (Double-Quantum Filtered COSY) to accurately measure vicinal coupling constants (³JHH).

-

-

Spectral Analysis:

-

Assign all proton signals (H1, H2, H3, H4, H5, H5').

-

Extract the values of ³J(H1,H2), ³J(H2,H3), and ³J(H3,H4) with high precision from the 1D or 2D spectra. These values are a weighted average of the coupling constants for all conformations present in the equilibrium.

-

PSEUROT Analysis

The PSEUROT program or similar software uses the experimentally determined ³JHH values and a generalized Karplus equation to determine the parameters of the pseudorotational equilibrium (P_N, P_S, τm, and the population fraction of the South conformer).

Methodology:

-

Input Data: The experimental ³J(H1,H2), ³J(H2,H3), and ³J(H3,H4) values are used as input.

-

Karplus Equation: The software utilizes a modified Karplus equation, which relates the three-bond coupling constant to the H-C-C-H dihedral angle. This dihedral angle is, in turn, a function of the ring's pseudorotation parameters.

-

Iterative Fitting: The program iteratively refines the pseudorotation parameters (P and τm for both N and S states) and the population distribution until the calculated average J-couplings best match the experimental values.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide a theoretical framework to understand the conformational landscape.[3]

Protocol (DFT):

-

Structure Generation: Generate initial 3D structures for various envelope and twist conformations of β-L-lyxofuranose.

-

Geometry Optimization: Perform geometry optimization for each conformer using a suitable level of theory (e.g., B3LYP functional) and basis set (e.g., 6-31+G**).[3] An implicit solvent model (e.g., SM5.42 or PCM) should be included to simulate the aqueous environment.[3]

-

Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory to determine the relative Gibbs free energies (ΔG) of the conformers.

-

Property Calculation: From the lowest energy conformers, calculate theoretical ³JHH coupling constants. These can then be compared with experimental data to validate the computational model.

Conclusion and Implications for Drug Development

The conformational flexibility of β-L-lyxofuranose, characterized by a dynamic equilibrium between N- and S-type conformers, is a defining feature of its solution-state behavior. Understanding this equilibrium is paramount for professionals in drug development, as the specific three-dimensional shape adopted by a carbohydrate ligand governs its molecular recognition and binding affinity to protein targets. For instance, the spatial orientation of hydroxyl groups, which changes significantly between N and S conformers, dictates the potential for hydrogen bonding within a receptor's binding site. A comprehensive analysis, integrating high-resolution NMR spectroscopy and robust computational modeling, is therefore essential for rational drug design and the development of novel therapeutics targeting carbohydrate-binding proteins.

References

The Enigmatic Nature of β-L-Lyxofuranose: An Exploration of Uncharted Biological Potential

A comprehensive review of publicly available scientific literature reveals a significant knowledge gap regarding the specific biological activities of β-L-Lyxofuranose. This rare L-sugar enantiomer remains largely unexplored within the realms of pharmacology and therapeutic development. While its chemical and physical properties are documented, there is a conspicuous absence of preclinical and clinical data to delineate its potential physiological effects, mechanisms of action, or any associated signaling pathways.

This technical guide aims to address the current state of knowledge, or lack thereof, surrounding β-L-Lyxofuranose. In the absence of direct experimental evidence, this document will instead provide a foundational understanding of its chemical identity and highlight the vast, untapped potential for future research. For drug development professionals and researchers, β-L-Lyxofuranose represents a novel chemical entity that warrants investigation.

Chemical and Physical Properties

To facilitate future research endeavors, a summary of the known chemical and physical properties of β-L-Lyxofuranose is presented below. This information is crucial for designing synthetic routes, developing analytical methods, and for its potential formulation in biological assays.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₅ | PubChem |

| Molecular Weight | 150.13 g/mol | PubChem |

| CAS Number | 40461-77-6 | PubChem |

| ChEBI ID | 156663 | ChEBI |

| IUPAC Name | (2S,3R,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol | PubChem |

The Unexplored Landscape of Biological Activity

Extensive searches of prominent scientific databases, including PubMed, Scopus, and Google Scholar, did not yield any studies detailing the biological activities of β-L-Lyxofuranose. Consequently, there is no quantitative data, such as IC₅₀ or EC₅₀ values, to report. Furthermore, no experimental protocols for assessing its biological effects have been published. The absence of such fundamental data precludes any discussion of its mechanism of action or its influence on cellular signaling pathways.

The field of glycobiology has increasingly recognized the potential of rare sugars and their derivatives as therapeutic agents. L-sugars, in particular, have garnered interest due to their potential for increased metabolic stability, as they are not readily recognized by the enzymatic machinery that processes their D-enantiomer counterparts. This characteristic could offer advantages in drug design, potentially leading to compounds with improved pharmacokinetic profiles.

Future Directions and a Call for Research

The complete lack of biological data for β-L-Lyxofuranose presents a unique opportunity for pioneering research. The following outlines a logical workflow for initiating the investigation of this enigmatic molecule.

Caption: Proposed research workflow for the biological investigation of β-L-Lyxofuranose.

Hypothetical Experimental Protocols

While no specific protocols exist for β-L-Lyxofuranose, standard methodologies would be employed to begin its biological characterization.

General Cytotoxicity Assay

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., HeLa, A549, MCF7) and a non-cancerous control cell line (e.g., HEK293) in appropriate media.

-

Compound Preparation: Prepare a stock solution of β-L-Lyxofuranose in a suitable solvent (e.g., DMSO or sterile PBS) and create a serial dilution series.

-

Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with the serial dilutions of β-L-Lyxofuranose for a specified duration (e.g., 24, 48, 72 hours).

-

Viability Assessment: Assess cell viability using a standard method such as the MTT or PrestoBlue™ assay.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value if a dose-dependent effect is observed.

Receptor Binding Assay (Hypothetical)

Should initial screening suggest interaction with a specific receptor family (e.g., G-protein coupled receptors), a competitive binding assay could be developed.

-

Membrane Preparation: Prepare cell membrane fractions from cells overexpressing the target receptor.

-

Radioligand Binding: Incubate the membrane preparation with a known radiolabeled ligand for the receptor in the presence of increasing concentrations of β-L-Lyxofuranose.

-

Separation and Detection: Separate bound from free radioligand and quantify the amount of bound radioactivity.

-

Data Analysis: Determine the ability of β-L-Lyxofuranose to displace the radioligand and calculate its binding affinity (Kᵢ).

Conclusion

An In-depth Technical Guide to Lyxofuranosyl Nucleosides: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyxofuranosyl nucleosides are a class of synthetic nucleoside analogs characterized by the presence of a lyxofuranose sugar moiety. Unlike naturally occurring nucleosides that contain ribose or deoxyribose sugars, the unique stereochemistry of lyxose, particularly the axial hydroxyl group at the 2' or 3' position, imparts distinct conformational properties. These structural alterations significantly influence their biological activity, making them a subject of considerable interest in the fields of medicinal chemistry and drug discovery for their potential as antiviral and anticancer agents.[1] The primary mechanism of action for many lyxofuranosyl nucleosides involves their anabolism to the triphosphate form, which can then interfere with the synthesis of nucleic acids by acting as inhibitors of viral or cellular polymerases.[1]

Synthesis of Lyxofuranosyl Nucleosides

The synthesis of lyxofuranosyl nucleosides typically involves the coupling of a protected lyxofuranose derivative with a heterocyclic base. A common strategy is the Vorbrüggen glycosylation, which utilizes a peracylated sugar and a silylated nucleobase in the presence of a Lewis acid catalyst. The stereochemical outcome of the glycosylation is a critical aspect of the synthesis, and reaction conditions are optimized to favor the formation of the desired anomer. Subsequent deprotection steps yield the final lyxofuranosyl nucleoside.

Experimental Protocol: Synthesis of 2-Substituted α-L-Lyxofuranosyl Benzimidazoles

The following protocol is adapted from the work of Migawa et al. (1998) and describes the synthesis of 2-substituted α-L-lyxofuranosyl benzimidazole (B57391) derivatives.[2]

Step 1: Preparation of 1,2,3,5-tetra-O-acetyl-L-lyxofuranose. This activated sugar donor is prepared from L-lyxose through a series of protection reactions.

Step 2: Glycosylation.

-

A mixture of 2,5,6-trichlorobenzimidazole and a slight excess of 1,2,3,5-tetra-O-acetyl-L-lyxofuranose is suspended in anhydrous acetonitrile.

-

N,O-Bis(trimethylsilyl)acetamide is added, and the mixture is heated to reflux until a clear solution is obtained.

-

The solution is cooled, and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) is added.

-

The reaction mixture is heated at reflux for several hours and then cooled.

-

The mixture is diluted with an organic solvent and washed with aqueous sodium bicarbonate and brine.

-

The organic layer is dried, concentrated, and the residue is purified by chromatography to yield the protected α-nucleoside.

Step 3: Deprotection.

-

The protected nucleoside is dissolved in methanolic ammonia.

-

The solution is stirred at room temperature until the deprotection is complete (monitored by TLC).

-

The solvent is evaporated, and the residue is purified by chromatography to give the deprotected nucleoside.

Step 4: Derivatization (Example: Preparation of 2-amino derivatives).

-

The deprotected 2-chloro-benzimidazole nucleoside is dissolved in the appropriate amine (e.g., cyclopropylamine (B47189) or isopropylamine) in ethanol.

-

The mixture is heated in a sealed tube.

-

After cooling, the solvent is evaporated, and the product is purified by chromatography.

Biological Activity of Lyxofuranosyl Nucleosides

Lyxofuranosyl nucleosides have demonstrated a range of biological activities, with antiviral and anticancer properties being the most extensively studied. Their efficacy is highly dependent on the nature of the heterocyclic base, the stereochemistry of the sugar (D- or L-), and the anomeric configuration (α or β).

Antiviral Activity

Several lyxofuranosyl nucleosides have shown potent activity against herpesviruses, particularly human cytomegalovirus (HCMV).[2] For instance, certain 2-halogenated 5-deoxy-α-L-lyxofuranosyl benzimidazoles exhibit significant anti-HCMV activity with IC50 values in the sub-micromolar range.[2] The α-L-isomers have generally been found to be more active than their D-counterparts against HCMV.[2]

Anticancer Activity

The evaluation of lyxofuranosyl nucleosides for anticancer activity is an ongoing area of research. Their mechanism of action is presumed to involve the inhibition of DNA or RNA synthesis in rapidly dividing cancer cells. The cytotoxicity of these compounds is a critical parameter, and structure-activity relationship studies aim to identify derivatives with a high therapeutic index (a high ratio of cytotoxic concentration to effective antiviral/anticancer concentration).

Quantitative Data

The following table summarizes the in vitro biological activity of a series of 2-substituted 5,6-dichloro-1-(α-L-lyxofuranosyl)benzimidazoles and their 5'-deoxy analogs against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), along with their cytotoxicity against human foreskin fibroblast (HFF) and KB cells.[2]

| Compound | R Group | Virus | Assay | IC50 (µM) | CC50 (µM) |

| Lyxofuranosyl Derivatives | |||||

| 1 | Cl | HCMV | Plaque Reduction | 2.0 | >100 (HFF) |

| 2 | Br | HCMV | Plaque Reduction | 3.0 | >100 (HFF) |

| 3 | NH-cyclopropyl | HCMV | Plaque Reduction | >100 | >100 (HFF) |

| 4 | NH-isopropyl | HCMV | Plaque Reduction | 60 | >100 (HFF) |

| 1 | Cl | HSV-1 | Plaque Reduction | >100 | >100 (HFF) |

| 5'-Deoxylyxofuranosyl Derivatives | |||||

| 5 | Cl | HCMV | Plaque Reduction | 0.4 | 80 (HFF) |

| 6 | Br | HCMV | Plaque Reduction | 0.2 | 60 (HFF) |

| 7 | NH-cyclopropyl | HCMV | Plaque Reduction | >100 | >100 (HFF) |

| 8 | NH-isopropyl | HCMV | Plaque Reduction | >100 | >100 (HFF) |

| 5 | Cl | HSV-1 | Plaque Reduction | >100 | 100 (KB) |

Mechanism of Action

The biological activity of lyxofuranosyl nucleosides is contingent upon their intracellular conversion to the corresponding 5'-triphosphate. This process is typically initiated by cellular or viral kinases.

1. Cellular Uptake: Lyxofuranosyl nucleosides enter the cell via nucleoside transporters.

2. Phosphorylation:

-

Monophosphorylation: The initial phosphorylation to the 5'-monophosphate is often the rate-limiting step and is catalyzed by a nucleoside kinase. For some antiviral nucleoside analogs, a viral-encoded kinase is responsible for this first phosphorylation, which contributes to the selectivity of the drug.[3]

-

Diphosphorylation: The monophosphate is then converted to the diphosphate (B83284) by a nucleoside monophosphate kinase.[4][5]

-

Triphosphorylation: Finally, a nucleoside diphosphate kinase catalyzes the formation of the active triphosphate derivative.[6]

3. Inhibition of Viral Polymerase: The lyxofuranosyl nucleoside triphosphate acts as a competitive inhibitor or an alternative substrate for the viral DNA or RNA polymerase.[7] Its incorporation into the growing nucleic acid chain can lead to chain termination due to the absence of a 3'-hydroxyl group or due to the stereochemically unfavorable position of the 3'-hydroxyl group, which prevents the formation of the next phosphodiester bond.

Visualizations

Caption: Antiviral mechanism of action of lyxofuranosyl nucleosides.

Caption: Experimental workflow for the discovery and development of lyxofuranosyl nucleosides.

References

- 1. Inhibition of the Herpes Simplex Virus Type 1 DNA Polymerase Induces Hyperphosphorylation of Replication Protein A and Its Accumulation at S-Phase-Specific Sites of DNA Damage during Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Resistance of Herpes Simplex Viruses to Nucleoside Analogues: Mechanisms, Prevalence, and Management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphorylation of nucleosides and nucleoside analogs by mammalian nucleoside monophosphate kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cellular phosphorylation of anti-HIV nucleosides. Role of nucleoside diphosphate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of β-L-Lyxofuranose Nucleosides

Introduction

L-nucleoside analogues represent a class of compounds with significant therapeutic potential, particularly as antiviral and anticancer agents. Unlike their naturally occurring D-enantiomers, L-nucleosides often exhibit unique biological properties, including increased stability against enzymatic degradation and distinct mechanisms of action. This document provides a detailed, step-by-step guide for the chemical synthesis of β-L-lyxofuranose nucleosides, a specific class of L-nucleosides. The protocols outlined below are intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development. The synthesis involves a three-main-stage process: preparation of a protected L-lyxofuranose sugar, stereoselective glycosylation with a nucleobase, and final deprotection to yield the target nucleoside.

Overall Synthetic Workflow

The synthesis of β-L-lyxofuranose nucleosides begins with the preparation of a suitable L-lyxose derivative with appropriate protecting groups to control reactivity and stereochemistry. This is followed by the crucial glycosylation step, where the protected sugar is coupled with a silylated nucleobase. The final step involves the removal of all protecting groups to yield the desired β-L-lyxofuranose nucleoside.

Caption: General three-stage workflow for the synthesis of β-L-lyxofuranose nucleosides.

Data Presentation: Quantitative Summary

The following table summarizes the expected yields for each key step in the synthesis of a representative β-L-lyxofuranosyluracil nucleoside. Yields are based on published procedures for analogous D-enantiomers and related glycosylation reactions.

| Step No. | Reaction Stage | Key Reagents | Product | Estimated Yield (%) |

| 1 | Preparation of Glycosyl Donor | L-Lyxose, Benzoyl Chloride, Acetic Anhydride, HBr | 1-O-Acetyl-2,3,5-tri-O-benzoyl-L-lyxofuranose | ~70-75% |

| 2 | Silylation of Nucleobase | Uracil (B121893), Hexamethyldisilazane (B44280) (HMDS), (NH₄)₂SO₄ | 2,4-Bis(trimethylsilyloxy)pyrimidine | ~95-100% (in situ) |

| 3 | Vorbrüggen Glycosylation | Protected L-lyxofuranose, Silylated Uracil, TMSOTf | 1-(2',3',5'-tri-O-benzoyl-β-L-lyxofuranosyl)uracil | ~60-70%¹ |

| 4 | Deprotection | Methanolic Ammonia (B1221849) (NH₃/MeOH) | 1-(β-L-lyxofuranosyl)uracil | >90% |

¹Note: The Vorbrüggen glycosylation of furanoses can produce a mixture of α and β anomers. The yield reported is for the desired β-anomer after chromatographic separation. Achieving high β-selectivity with a 2-O-acyl participating group on a lyxo-configured sugar is challenging and may require extensive optimization.

Experimental Protocols

Protocol 1: Preparation of 1-O-Acetyl-2,3,5-tri-O-benzoyl-L-lyxofuranose (Glycosyl Donor)

This protocol details the protection of L-lyxose to form a stable glycosyl donor suitable for the subsequent coupling reaction.

Materials:

-

L-Lyxose

-

Anhydrous Pyridine (B92270)

-

Benzoyl Chloride (BzCl)

-

Dichloromethane (DCM)

-

Acetic Anhydride (Ac₂O)

-

Glacial Acetic Acid

-

Hydrogen Bromide (HBr) in Acetic Acid (33% w/v)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Magnesium Sulfate (MgSO₄)

-

Silica (B1680970) Gel for column chromatography

-

Ethyl acetate/Hexane solvent system

Procedure:

-

Benzoylation: a. Dissolve L-lyxose (1.0 eq) in anhydrous pyridine under an inert atmosphere (N₂ or Ar). b. Cool the solution to 0°C in an ice bath. c. Add benzoyl chloride (4.5 eq) dropwise to the solution while maintaining the temperature at 0°C. d. Allow the reaction to warm to room temperature and stir for 16-24 hours. e. Quench the reaction by slowly adding ice-cold water. f. Extract the mixture with dichloromethane. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. g. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude 1,2,3,5-tetra-O-benzoyl-L-lyxofuranose.

-

Acetolysis: a. Dissolve the crude benzoylated sugar in glacial acetic acid. b. Cool the solution to 0°C and add HBr in acetic acid. c. Stir the reaction at room temperature for 2-3 hours, monitoring by TLC until the starting material is consumed. d. Pour the reaction mixture into ice water and extract with dichloromethane. e. Wash the organic layer with saturated NaHCO₃ solution until effervescence ceases, then wash with brine. f. Dry the organic layer over MgSO₄, filter, and concentrate. g. The resulting crude glycosyl bromide is used immediately or can be converted to the more stable acetate. To form the acetate, dissolve the bromide in a mixture of acetic acid and acetic anhydride, add sodium acetate, and stir at room temperature for 4 hours. h. Work up the reaction as described in step 2e-f. i. Purify the final product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield 1-O-acetyl-2,3,5-tri-O-benzoyl-L-lyxofuranose as a white solid.

Protocol 2: Vorbrüggen Glycosylation with Uracil

This protocol describes the coupling of the protected L-lyxofuranose with silylated uracil to form the protected β-L-nucleoside.

Materials:

-

Uracil

-

Hexamethyldisilazane (HMDS)

-

Ammonium (B1175870) Sulfate ((NH₄)₂SO₄)

-

1-O-Acetyl-2,3,5-tri-O-benzoyl-L-lyxofuranose

-

Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE)

-

Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)

-

Saturated NaHCO₃ solution

-

Silica Gel for column chromatography

Procedure:

-

Silylation of Uracil (in situ): a. To a flame-dried flask under an inert atmosphere, add uracil (1.5 eq) and a catalytic amount of ammonium sulfate. b. Add hexamethyldisilazane (HMDS) and heat the suspension to reflux (approx. 130°C) until the solution becomes clear (typically 2-4 hours). c. Remove excess HMDS under reduced pressure to obtain 2,4-bis(trimethylsilyloxy)pyrimidine as a colorless oil. This is used immediately in the next step.

-

Coupling Reaction: a. Dissolve the prepared silylated uracil and the glycosyl donor (1.0 eq) in anhydrous acetonitrile. b. Cool the solution to 0°C. c. Add TMSOTf (1.2 eq) dropwise to the reaction mixture. d. Allow the reaction to warm to room temperature and then heat to 60-80°C, stirring for 4-12 hours. Monitor the reaction progress by TLC. e. After completion, cool the mixture to room temperature and quench by adding it to a stirred, saturated solution of NaHCO₃. f. Extract the aqueous mixture with dichloromethane. g. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. h. Purify the crude product by silica gel chromatography to separate the α and β anomers, yielding the desired 1-(2',3',5'-tri-O-benzoyl-β-L-lyxofuranosyl)uracil.

Protocol 3: Deprotection of the Nucleoside

This final protocol removes the benzoyl protecting groups to yield the target β-L-lyxofuranose nucleoside.

Materials:

-

1-(2',3',5'-tri-O-benzoyl-β-L-lyxofuranosyl)uracil

-

Methanol (B129727) (MeOH), saturated with ammonia gas at 0°C

-

Silica Gel or C18 reverse-phase silica for purification

Procedure:

-

Dissolve the protected nucleoside (1.0 eq) in saturated methanolic ammonia in a sealed pressure vessel.

-

Stir the solution at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS until all starting material and intermediates are consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Co-evaporate the residue with methanol several times to remove residual ammonia.

-

Purify the crude product by silica gel chromatography (using a DCM/MeOH gradient) or by reverse-phase chromatography to yield the final 1-(β-L-lyxofuranosyl)uracil.

Antiviral Mechanism of Action

L-nucleoside analogues, including β-L-lyxofuranose derivatives, typically exert their antiviral effects by targeting viral DNA or RNA synthesis.[1] Their mechanism involves intracellular phosphorylation and subsequent interaction with viral polymerases.[2]

Caption: Intracellular activation and mechanism of action of L-nucleoside antiviral agents.

References

Application Notes and Protocols for the Synthesis of β-L-lyxofuranosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lyxose is a naturally occurring aldopentose monosaccharide, and its furanose form, L-lyxofuranose, is a crucial component of various biologically active molecules, including nucleoside analogues with potential antiviral and anticancer properties. The stereoselective synthesis of β-L-lyxofuranosides, which involves the formation of a glycosidic bond at the anomeric carbon with a specific orientation, is a key challenge in carbohydrate chemistry. The β-linkage is often essential for the biological activity of these compounds. This document provides detailed application notes and experimental protocols for the chemical synthesis of β-L-lyxofuranosides, targeting researchers and professionals in drug development and related scientific fields.

Glycosylation Strategies for β-L-lyxofuranosides

The synthesis of 1,2-cis-β-glycosides, such as β-L-lyxofuranosides, is often challenging due to the tendency for the formation of the thermodynamically more stable 1,2-trans-α-glycosides. Several strategies have been developed to overcome this challenge, primarily revolving around the choice of glycosyl donor, protecting groups, and reaction conditions.

Key Considerations for Stereoselectivity:

-

Glycosyl Donor: Common glycosyl donors include glycosyl halides, thioglycosides, and trichloroacetimidates. The nature of the leaving group at the anomeric position significantly influences the reaction mechanism and stereochemical outcome.

-

Protecting Groups: The protecting groups on the sugar hydroxyls play a vital role. Non-participating protecting groups at the C-2 position, such as benzyl (B1604629) ethers, are crucial to avoid the formation of a dioxolanium ion intermediate that would lead to the 1,2-trans product. Conformationally rigid protecting groups, such as a 2,3-O-xylylene group, have been shown to favor β-selectivity in the synthesis of other arabinofuranosides and can be a viable strategy for L-lyxofuranosides.

-

Promoter/Catalyst: The choice of promoter or catalyst is critical for activating the glycosyl donor. Common systems include N-iodosuccinimide (NIS) and triflic acid (TfOH) for thioglycosides, and Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂) for trichloroacetimidates.

-

Solvent and Temperature: The polarity of the solvent and the reaction temperature can influence the equilibrium between the α- and β-anomers and the reaction pathway.

Experimental Protocols

This section provides detailed protocols for the synthesis of β-L-lyxofuranosides. Protocol 1 describes the synthesis of a protected methyl β-L-lyxofuranoside directly from L-lyxose. Protocol 2 outlines a general procedure for the glycosylation of an alcohol using a pre-formed L-lyxofuranosyl donor, a common strategy in oligosaccharide synthesis.

Protocol 1: Synthesis of Methyl 2,3-O-Isopropylidene-β-L-lyxofuranoside[1]

This protocol describes a straightforward method to obtain a protected methyl β-L-lyxofuranoside from L-lyxose. The isopropylidene protecting group at the 2 and 3 positions helps to lock the furanose conformation.

Materials:

-

L-Lyxose

-

Anhydrous Methanol (B129727)

-

Anhydrous Acetone (B3395972)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) Gel for column chromatography

Procedure:

-

Dissolve L-lyxose (1.0 eq) in anhydrous methanol (10.0 eq) and anhydrous acetone (8.0 eq) in a round-bottom flask equipped with a reflux condenser.

-

Cool the flask in an ice bath.

-

Carefully add a few drops of concentrated sulfuric acid to the reaction mixture.

-

Remove the ice bath and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-5 hours).

-

Cool the reaction mixture to room temperature and quench by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield methyl 2,3-O-isopropylidene-β-L-lyxofuranoside.

Data Presentation:

| Starting Material | Reagents | Product | Yield | Anomeric Ratio (β:α) |

| L-Lyxose | Methanol, Acetone, H₂SO₄ (catalytic) | Methyl 2,3-O-Isopropylidene-L-lyxofuranoside | ~60% | Predominantly β |